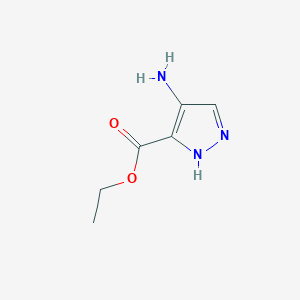

ethyl 4-amino-1H-pyrazole-5-carboxylate

Description

Ethyl 4-amino-1H-pyrazole-5-carboxylate (CAS: 1215505-37-5 for its hydrochloride salt ) is a pyrazole derivative characterized by an amino group at position 4 and an ethyl ester moiety at position 5 of the pyrazole ring. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both amino and ester groups in this compound enhances its reactivity, enabling participation in cyclization, condensation, and nucleophilic substitution reactions .

Structurally, the amino group facilitates hydrogen bonding, which influences crystallinity and molecular packing (as observed in hydrogen-bonding patterns in related compounds ), while the ethyl ester group contributes to lipophilicity, affecting solubility and bioavailability.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFAQGFWIYWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971321 | |

| Record name | Ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-61-5 | |

| Record name | Ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1H-pyrazole-5-carboxylate typically involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol. This reaction proceeds at room temperature and yields the desired pyrazole derivative in good to excellent yields (70-95%) . Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group or other substituents on the pyrazole ring.

Substitution: The amino group and ester functionality allow for nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

Major products formed from these reactions include substituted pyrazoles, pyrazole carboxamides, and pyrazole esters. These products can exhibit different biological activities and properties, making them valuable in various applications .

Scientific Research Applications

Ethyl 4-amino-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 4-amino-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to donate and accept hydrogen bonds facilitates its binding to active sites, influencing biochemical pathways and exerting its biological effects . The presence of the amino group and ester functionality allows for specific interactions with target molecules, contributing to its diverse activities .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Chlorine in ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate increases electrophilicity, making it reactive in Suzuki-Miyaura couplings . Fluorine in the 4-fluorobenzyl analog enhances bioavailability by reducing oxidative metabolism . Steric Effects: Methyl groups in ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate reduce intermolecular hydrogen bonding, altering crystallization behavior compared to the parent compound . Polar Groups: The sulfone moiety in ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate increases solubility in polar solvents, advantageous for aqueous-phase reactions .

Biological Activity

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. It belongs to the pyrazole class of compounds, which are known for their varied pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

The compound features an amino group at the 4-position and a carboxylate group at the 5-position of the pyrazole ring, which are critical for its biological activity.

Biological Activities

- Antibacterial Activity

-

Anticancer Activity

- Research indicates that pyrazole derivatives can act as potential anticancer agents. For instance, a study synthesized several pyrazole derivatives that showed promising results in inhibiting cancer cell proliferation . The specific mechanisms often involve interference with cellular signaling pathways critical for tumor growth.

- Anti-inflammatory Effects

- Enzyme Inhibition

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multiple strains of bacteria. The results indicated that compounds derived from this pyrazole exhibited stronger antibacterial activity compared to traditional antibiotics.

| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| This compound | 6–8 | Cefotaxime 6–13 |

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound derivatives inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Q & A

Q. What are the established synthetic routes for ethyl 4-amino-1H-pyrazole-5-carboxylate?

- Methodological Answer : The compound is synthesized via condensation reactions. A common route involves reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions, followed by cyclocondensation with reagents like urea, thiourea, or formamide to form the pyrazole core . An alternative approach uses ethyl acetoacetate , N,N-dimethylformamide dimethyl acetal (DMF-DMA) , and phenylhydrazine in a cyclocondensation reaction, with subsequent hydrolysis to yield the carboxylic acid derivative .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to identify proton and carbon environments), IR spectroscopy (to detect functional groups like NH₂ and ester carbonyl), and mass spectrometry (for molecular ion validation). X-ray crystallography has been employed to resolve ambiguities in molecular geometry, such as bond angles and torsion angles .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Stability is maintained by storing the compound in a dark, inert atmosphere (e.g., under argon or nitrogen) at room temperature to prevent photodegradation or hydrolysis of the ester group. Exposure to moisture or light should be minimized .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Optimization involves solvent selection (e.g., DMF/water mixtures for polar intermediates), temperature modulation (80–100°C for cyclocondensation), and catalyst screening. For example, Pd(PPh₃)₄ enhances cross-coupling efficiency in derivative synthesis, as shown in Suzuki-Miyaura reactions to introduce aryl groups . Kinetic studies using HPLC or TLC monitoring can identify rate-limiting steps.

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Functionalization of the 5-amino group with acid anhydrides, chlorides, or dithiocarbamates generates derivatives with enhanced bioactivity. For example, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylates were evaluated for analgesic and anti-inflammatory activity using rodent models (e.g., carrageenan-induced paw edema) . Structure-activity relationship (SAR) studies guide rational design, prioritizing electron-withdrawing substituents for improved receptor binding.

Q. What computational tools are used to predict the compound’s reactivity or supramolecular interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with biological targets (e.g., cyclooxygenase-2). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystalline states, aiding in cocrystal engineering .

Q. How are mechanistic pathways for cyclocondensation reactions validated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-tagged hydrazides) and kinetic isotope effect (KIE) studies differentiate between concerted and stepwise mechanisms. Intermediate trapping (e.g., using LC-MS) identifies transient species like hydrazone adducts . Computational studies (Gaussian 09) map potential energy surfaces to confirm transition states .

Data Contradiction and Validation

Q. How can conflicting reports about biological activity (e.g., NO release vs. inactivity) be reconciled?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell type). Reproducibility requires standardizing protocols (e.g., Griess assay for NO quantification) and validating purity via HPLC. For example, diazen-1-ium-1,2-diolate derivatives showed low NO release under physiological pH but higher activity in acidic microenvironments .

Q. What methods address inconsistencies in crystallographic vs. spectroscopic data?

- Methodological Answer :

Rietveld refinement (for powder XRD) and variable-temperature XRD resolve polymorphism or hydration effects. Comparing experimental IR/Raman spectra with DFT-predicted vibrational modes clarifies conformational flexibility .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.